![molecular formula C11H11F B2875531 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane CAS No. 1823878-55-2](/img/structure/B2875531.png)

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

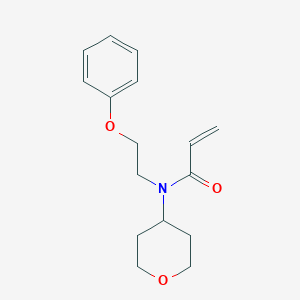

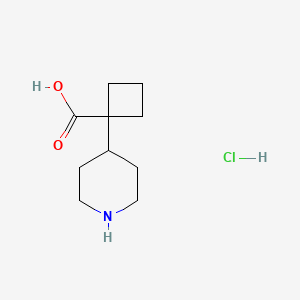

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane is a type of fluoro-bicyclo[1.1.1]pentane . After more than 20 years of trials, a practical scalable approach to fluoro-bicyclo[1.1.1]pentanes has been developed . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .

Synthesis Analysis

A practical scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been developed . The physicochemical properties of the F-BCPs have been studied, and the core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring .Molecular Structure Analysis

The molecular structure of this compound is based on the bicyclo[1.1.1]pentane core, which is a highly strained molecule . The core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .Chemical Reactions Analysis

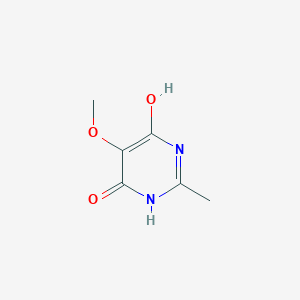

The chemical reactions involving this compound are part of a practical general reaction that gives bicyclo[1.1.1]pentanes . This reaction does not require additional additives or catalysts .Physical And Chemical Properties Analysis

The physicochemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . The bridge-fluorination of bicyclo[1.1.1]pentane seems to slightly decrease its lipophilicity (clogP) .Aplicaciones Científicas De Investigación

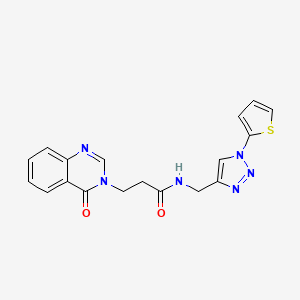

γ-Secretase Inhibition and Bioisostere Applications

The incorporation of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere has been shown to significantly improve the passive permeability and aqueous solubility of γ-secretase inhibitors. This modification resulted in enhanced oral absorption characteristics in a mouse model, highlighting the potential of bicyclo[1.1.1]pentane in improving drug properties (Stepan et al., 2012).

Scalable Synthesis and Drug Modification

A scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been developed, demonstrating the physicochemical properties of these compounds. This approach has been applied to modify the structure of the anti-inflammatory drug Flurbiprofen, replacing the fluorophenyl ring with a bicyclo[1.1.1]pentane core, indicating the potential for structural modification of existing drugs for improved efficacy (Bychek & Mykhailiuk, 2022).

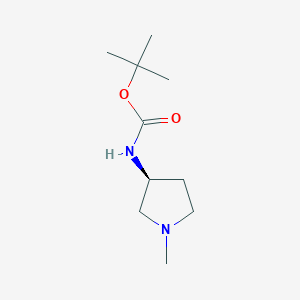

Direct Access to Bicyclo[1.1.1]pentan-1-amines

The development of a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been reported, facilitating the efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This method underscores the scaffold's utility in streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 1-(3-Fluorophenyl)bicyclo[11It’s known that bicyclo[111]pentane derivatives have been used in drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mode of Action

The exact mode of action of 1-(3-Fluorophenyl)bicyclo[11The bicyclo[111]pentane (BCP) motif adds three-dimensional character and saturation to compounds . This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The specific biochemical pathways affected by 1-(3-Fluorophenyl)bicyclo[11It’s known that the bcp motif has been used in various aspects of chemistry, from medicinal chemistry to supramolecular chemistry .

Pharmacokinetics

The ADME properties of 1-(3-Fluorophenyl)bicyclo[11It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, fsp3, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success . This suggests that the BCP motif could potentially enhance the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of 1-(3-Fluorophenyl)bicyclo[11It’s known that the bcp motif has been used to replace the phenyl ring in a γ-secretase inhibitor, resulting in higher activity and improved physicochemical properties .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(3-Fluorophenyl)bicyclo[11It’s known that chemists often incorporate a fluorine atom into organic molecules to fine-tune their physicochemical properties .

Propiedades

IUPAC Name |

1-(3-fluorophenyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBMDYGEJPCRLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2875449.png)

![ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875455.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2875456.png)

![2-Chloro-N-[[3-(2-methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methyl]propanamide](/img/structure/B2875462.png)

![(1R,5S)-bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2875465.png)

![2-methyl-N-[3-[2-[(2-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2875467.png)